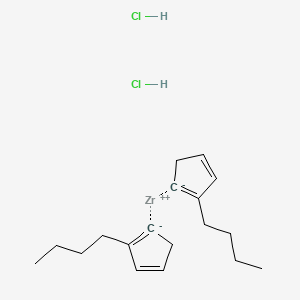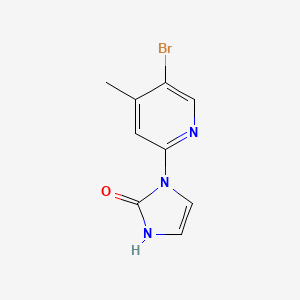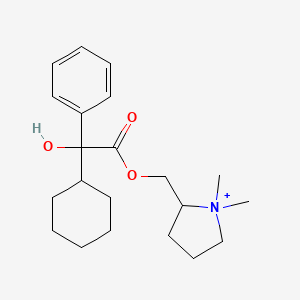![molecular formula C28H20Na2O6S2 B12812812 Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate is a complex organic compound with the molecular formula C26H21NaO12S4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate typically involves the reaction of biphenyl derivatives with ethene and sulfonation agents. One common method includes the condensation reaction of biphenyl with ethene derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted biphenyl compounds .
Applications De Recherche Scientifique
Sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of sodium 4,4’-([1,1’-biphenyl]-4,4’-diylbis(ethene-2,1-diyl))dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can form strong interactions with various biological molecules, influencing their function and activity. Additionally, its biphenyl structure allows for π-π stacking interactions, which can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((1,1’-Biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonic) acid: Similar in structure but differs in the position of the ethene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages instead of ethene, leading to different chemical properties.
(E)-Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: An ester derivative with different functional groups.
Uniqueness
Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C28H20Na2O6S2 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
disodium;4-[(E)-2-[4-[4-[(E)-2-(4-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)26-15-7-22(8-16-26)2-4-24-11-19-28(20-12-24)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b3-1+,4-2+;; |
Clé InChI |
HSMVNLWDRRDUHZ-UFVDJLLLSA-L |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)


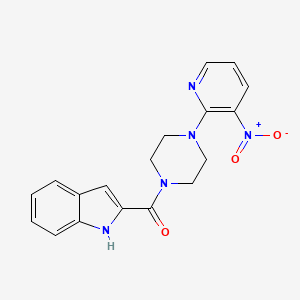

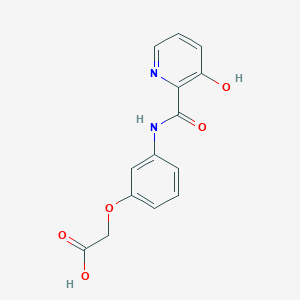
![2-((((3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)benzoic acid](/img/structure/B12812782.png)
